molecular formula C24H29N5O3 B4514724 6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one

6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one

Cat. No.: B4514724
M. Wt: 435.5 g/mol
InChI Key: OBZWVYLXLWIVAC-UHFFFAOYSA-N
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Description

6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one is a complex organic compound that features a variety of functional groups, including oxadiazole, piperazine, and dihydropyridinone

Properties

IUPAC Name

6-methyl-3-[5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazol-3-yl]-1-propan-2-ylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-17(2)29-18(3)9-10-20(24(29)31)23-25-21(32-26-23)11-12-22(30)28-15-13-27(14-16-28)19-7-5-4-6-8-19/h4-10,17H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWVYLXLWIVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C(C)C)C2=NOC(=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution reaction between a halogenated precursor and piperazine.

    Formation of the dihydropyridinone ring: This can be synthesized through a multi-step process involving the condensation of an aldehyde with a β-keto ester, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine or dihydropyridinone moieties.

    Reduction: Reduction reactions can target the oxadiazole or dihydropyridinone rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-{5-[3-oxo-3-(4-phenylpiperazin-1-YL)propyl]-1,2,4-oxadiazol-3-YL}-1-(propan-2-YL)-1,2-dihydropyridin-2-one

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